molecular formula C18H24O2S B11942072 [4-(4-Methylpent-3-en-1-yl)cyclohex-3-ene-1-sulfonyl]benzene CAS No. 73301-16-3

[4-(4-Methylpent-3-en-1-yl)cyclohex-3-ene-1-sulfonyl]benzene

Cat. No.: B11942072
CAS No.: 73301-16-3
M. Wt: 304.4 g/mol
InChI Key: XFJZNCBKJHAYCD-UHFFFAOYSA-N
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Description

[[4-(4-METHYL-3-PENTENYL)-3-CYCLOHEXEN-1-YL]SULFONYL]BENZENE is an organic compound with the molecular formula C18H24O2S This compound is characterized by a sulfonyl group attached to a benzene ring, which is further connected to a cyclohexene ring substituted with a methyl-pentenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[4-(4-METHYL-3-PENTENYL)-3-CYCLOHEXEN-1-YL]SULFONYL]BENZENE typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Methyl-Pentenyl Group: The methyl-pentenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction using sulfonyl chloride in the presence of a base.

Industrial Production Methods

In industrial settings, the production of [[4-(4-METHYL-3-PENTENYL)-3-CYCLOHEXEN-1-YL]SULFONYL]BENZENE may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfonyl group can be further oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

[[4-(4-METHYL-3-PENTENYL)-3-CYCLOHEXEN-1-YL]SULFONYL]BENZENE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [[4-(4-METHYL-3-PENTENYL)-3-CYCLOHEXEN-1-YL]SULFONYL]BENZENE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclohexene and benzene rings provide structural stability and facilitate binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a methyl-pentenyl group.

    Benzene, [[4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl]sulfonyl]-: A closely related compound with slight variations in the substituents.

Uniqueness

[[4-(4-METHYL-3-PENTENYL)-3-CYCLOHEXEN-1-YL]SULFONYL]BENZENE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

73301-16-3

Molecular Formula

C18H24O2S

Molecular Weight

304.4 g/mol

IUPAC Name

[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]sulfonylbenzene

InChI

InChI=1S/C18H24O2S/c1-15(2)7-6-8-16-11-13-18(14-12-16)21(19,20)17-9-4-3-5-10-17/h3-5,7,9-11,18H,6,8,12-14H2,1-2H3

InChI Key

XFJZNCBKJHAYCD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CCC(CC1)S(=O)(=O)C2=CC=CC=C2)C

Origin of Product

United States

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